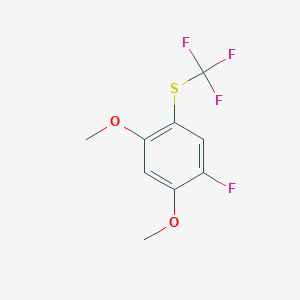
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a benzene ring substituted with methoxy and fluoro groups. One common method involves the reaction of 1,5-dimethoxy-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. For example, the use of trifluoromethylthiolating reagents such as trifluoromethylthio anion (CF3S-) in the presence of a base can facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the fluoro or trifluoromethylthio groups.
Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the benzene ring.
Scientific Research Applications
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorine and trifluoromethylthio groups can enhance the biological activity of molecules, making it useful in the design of bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups can also influence the compound’s overall stability and reactivity in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog of methyl eugenol with similar structural features but different functional groups.
1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene: A compound with similar substituents but different positions on the benzene ring.
Uniqueness
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethylthio groups enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-fluoro-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-4-7(15-2)8(3-5(6)10)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
DWXRQFOKXXHEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1F)SC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















